Product packaging for Methyl 13-oxohexadecanoate(Cat. No.:CAS No. 58763-60-3)

Methyl 13-oxohexadecanoate

Cat. No.: B14610605
CAS No.: 58763-60-3
M. Wt: 284.4 g/mol
InChI Key: YZMFMJNKCDJEFR-UHFFFAOYSA-N
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Description

Methyl 13-oxohexadecanoate (CAS 58763-60-3) is a keto fatty acid ester with the molecular formula C17H32O3 and a molecular weight of 284.434 g/mol . This compound, also known as Methyl 13-Oxopalmitat, is a derivative of hexadecanoic acid where a ketone group is incorporated at the 13th carbon, a structural feature of interest in lipid research and organic synthesis . As a keto ester, it serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry for the preparation of more complex molecules. Researchers utilize such oxo fatty acid esters to study their spectroscopic properties, including characteristic NMR shifts, to better understand the structure and behavior of oxygenated lipids . The compound is for research and development purposes only. It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H32O3 B14610605 Methyl 13-oxohexadecanoate CAS No. 58763-60-3

Properties

CAS No.

58763-60-3

Molecular Formula

C17H32O3

Molecular Weight

284.4 g/mol

IUPAC Name

methyl 13-oxohexadecanoate

InChI

InChI=1S/C17H32O3/c1-3-13-16(18)14-11-9-7-5-4-6-8-10-12-15-17(19)20-2/h3-15H2,1-2H3

InChI Key

YZMFMJNKCDJEFR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CCCCCCCCCCCC(=O)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Methyl 13 Oxohexadecanoate

De Novo Chemical Synthesis Strategies for Keto-Fatty Acid Methyl Esters

De novo synthesis offers the advantage of building the molecule from smaller, readily available starting materials, allowing for precise control over the final structure.

Synthesis of Methyl 3-oxohexadecanoate and Analogues via Meldrum's Acid and Acyl Chlorides

A versatile method for synthesizing β-keto esters involves the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). orgsyn.orgwikipedia.orgrsc.org This approach leverages the high acidity of the C-5 proton of Meldrum's acid, which facilitates its acylation. rsc.org The general process involves the reaction of an acyl chloride with Meldrum's acid in the presence of a base, such as pyridine, to form an acyl Meldrum's acid intermediate. orgsyn.orgclockss.org Subsequent refluxing of this intermediate in an alcohol, like methanol (B129727), leads to methanolysis and decarboxylation, yielding the desired methyl β-keto ester. orgsyn.orgwikipedia.org

This method is not limited to producing only methyl esters; by using other alcohols, a variety of esters can be synthesized. orgsyn.org The reaction is generally high-yielding and provides a straightforward route to β-keto esters from readily available acyl chlorides. orgsyn.org For instance, the synthesis of methyl phenylacetylacetate from phenylacetyl chloride and Meldrum's acid proceeds with an 82% yield. orgsyn.org

Table 1: Synthesis of β-Keto Esters using Meldrum's Acid

Acyl Chloride Alcohol Product Yield (%)
Phenylacetyl chloride Methanol Methyl phenylacetylacetate 82
General Methanol/Ethanol (B145695) Methyl/Ethyl β-keto ester High
General Higher alcohols (e.g., benzyl) Higher β-keto ester Good

Catalytic Ketonization of Unsaturated Fatty Acid Esters to Oxo-Hexadecanoates

Catalytic ketonization is a process that converts carboxylic acids or their derivatives into ketones. nih.govmdpi.com While traditionally used for shorter chain acids, this methodology can be adapted for fatty acid esters. The reaction typically occurs at elevated temperatures over a metal oxide catalyst. nih.govuu.nl For instance, passing vapors of carboxylic acids over a catalyst bed at around 723 K can produce ketones. nih.gov

A more direct route to keto-fatty acid methyl esters involves the Wacker oxidation process. researchgate.netresearchgate.net This method uses a palladium(II) chloride catalyst in a dimethylacetamide/water mixture with molecular oxygen as the reoxidant to oxidize mono-unsaturated fatty acid methyl esters. researchgate.netresearchgate.net This process has been successfully applied to methyl oleate (B1233923) and methyl erucate (B1234575) to produce the corresponding keto-FAMEs (keto-fatty acid methyl esters). researchgate.net The resulting keto-FAMEs can then be used as precursors for other valuable chemicals. researchgate.net

Another approach involves the oxidation of unsaturated fatty acid methyl esters using niobium(V) oxide as a catalyst in the presence of hydrogen peroxide. mdpi.com Studies using methyl linoleate (B1235992) as a substrate have shown that this method can yield 9-oxo-nonanoic acid methyl ester as a dominant product. mdpi.com The reactivity of the niobium oxide catalyst is dependent on its crystalline structure and surface properties. mdpi.com

Asymmetric Synthetic Approaches for Chiral Keto-Fatty Acid Methyl Esters

The synthesis of chiral molecules is crucial in many applications. Asymmetric synthesis aims to produce a specific stereoisomer of a compound. For keto-fatty acid methyl esters, this often involves the asymmetric reduction of a β-keto ester to a chiral β-hydroxy ester, which can then be oxidized to the corresponding chiral ketone if desired.

Several methods have been developed for the asymmetric reduction of β-keto methyl esters. researchgate.net One approach utilizes a modified sodium borohydride (B1222165) (NaBH4) reagent in the presence of chiral auxiliaries like 1,2:5,6-di-O-isopropylidene-d-glucofuranose (DIPGH) and (−)-menthol. researchgate.net This method has been used to reduce methyl 3-, 6-, and 13-oxo tetradecanoates, with the highest enantiomeric purity (96% ee) observed for the 13-hydroxy ester isomer. researchgate.net

Other asymmetric reduction strategies employ chiral catalysts. For example, the reduction of long-chain β-keto methyl esters has been achieved using catalysts prepared from (R)-binaphthol or (2R,3R)-diisopropyl tartrate, with BH3·SMe2 as the hydride source. researchgate.net Another effective catalyst is (R)-Me-CBS oxazaborolidine. istanbul.edu.tr These methods have been shown to produce chiral β-hydroxy methyl esters with high enantiomeric excess, up to 90% for certain chain lengths. istanbul.edu.tr

Table 2: Asymmetric Reduction of β-Keto Methyl Esters

Reduction Method Chiral Auxiliary/Catalyst Product Configuration Enantiomeric Excess (ee, %)
Modified NaBH4 DIPGH, (-)-menthol (R) or (S) Up to 96
Chiral Catalyst A (R)-binaphthol (S) Varies
Chiral Catalyst B (2R,3R)-diisopropyl tartrate (R) Varies
CBS Reduction (R)-Me-CBS oxazaborolidine (R) Up to 90

Derivatization Protocols from Precursor Fatty Acids or Esters

An alternative to de novo synthesis is the modification of existing fatty acids or their esters to introduce the desired keto functionality.

Functional Group Transformations for Introducing Keto-Moieties at Specific Positions

Functional group transformations are a cornerstone of organic synthesis, allowing for the conversion of one functional group into another. solubilityofthings.com The introduction of a keto group into a fatty acid chain can be achieved through various transformations. One common strategy is the oxidation of a secondary alcohol. If a hydroxy fatty acid ester is available, it can be oxidized to the corresponding keto-ester.

Another approach involves the functionalization of C-H bonds. acs.org Transition metal-catalyzed C-H acylation can be used to introduce a keto-ester group. For example, platinum-catalyzed direct C-H acylation with ethyl chlorooxoacetate can install an α-keto ester functionality. acs.org While this has been demonstrated on aromatic systems, the principle could potentially be adapted for long-chain aliphatic compounds.

Selective Oxidation Reactions for Oxo-Functionalization

Selective oxidation reactions are a direct way to introduce a keto group into a fatty acid or ester. google.com The challenge lies in controlling the position and extent of oxidation.

Biocatalytic approaches using enzymes like cytochrome P450 monooxygenases offer high selectivity. researchgate.netnih.gov These enzymes can catalyze the hydroxylation of non-activated C-H bonds, which can then be further oxidized to a ketone. researchgate.net Engineered P450 variants have been used for the double oxygenation of fatty acids and their methyl esters to produce oxo-fatty acids. researchgate.net Whole-cell biocatalysts expressing these enzymes can be employed for these transformations. researchgate.net

Chemical methods for selective oxidation are also available. The Wacker oxidation, as mentioned earlier, is a powerful tool for oxidizing the double bonds of unsaturated fatty acids to ketones. researchgate.netresearchgate.net This process is highly selective for the double bond and avoids oxidation at other positions. Other metal-catalyzed oxidations, for instance using manganese complexes, can also be employed for the oxidative cleavage of C=C bonds, which can be a route to shorter-chain keto-esters. acs.org

Sustainable Synthesis and Green Chemistry Principles in Keto-FAME Production

The industrial synthesis of specialty chemicals like Methyl 13-oxohexadecanoate, a keto-fatty acid methyl ester (Keto-FAME), is increasingly governed by the principles of sustainable synthesis and green chemistry. These principles aim to reduce the environmental impact of chemical processes by designing reactions that are efficient, use renewable resources, and minimize waste and toxicity. acs.orgresearchgate.net The production of keto-FAMEs is shifting from traditional chemical methods to more sustainable biocatalytic and chemoenzymatic routes.

A primary goal of green chemistry is the use of renewable feedstocks. acs.org Fatty acids and their derivatives, sourced from plant biomass, animal fats, and sewage sludge, serve as ideal renewable starting materials for producing keto-FAMEs. acs.orgyedarnd.commdpi.com Nature produces vast quantities of plant biomass annually, and utilizing this for chemical synthesis can help transition from a fossil fuel-based economy to a more sustainable bio-based one. acs.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, is central to the green synthesis of FAMEs and their derivatives. mdpi.com Enzymes operate under mild conditions (lower temperature and pressure), are highly selective, and can be derived from renewable sources, aligning with multiple green chemistry principles. researchgate.netnih.gov Lipases, in particular, are widely used for the esterification and transesterification of fatty acids and glycerides to produce FAMEs. researchgate.netnih.govnih.gov

The application of green chemistry to keto-FAME production focuses on several key areas:

Catalysis: Replacing stoichiometric reagents with catalytic ones, especially biocatalysts like enzymes, improves atom economy and reduces waste. researchgate.net Immobilized enzymes, such as Candida antarctica lipase (B570770) B, are frequently used as they can be easily recovered and reused, lowering production costs and environmental footprint. mdpi.comnih.gov

Safer Solvents: Efforts are made to replace hazardous organic solvents with greener alternatives. whiterose.ac.uk While hydrophobic organic solvents can be used to improve substrate solubility in biocatalytic reactions, research is ongoing into solvent-free systems or the use of less harmful solvents like methyl-tert-butyl ether (MTBE) or 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.govwhiterose.ac.uk

Energy Efficiency: Enzymatic reactions typically run at or near ambient temperature and pressure, significantly reducing the energy requirements compared to conventional chemical syntheses that often require high heat and pressure. researchgate.net

Waste Prevention: The high selectivity of enzymes minimizes the formation of byproducts, simplifying purification processes and preventing waste generation at the source. acs.org

Research Findings in Biocatalytic FAME Synthesis

Research has demonstrated the viability of enzymatic processes for producing FAMEs, which are precursors or analogues to keto-FAMEs. These studies provide a framework for developing sustainable keto-FAME synthesis.

One approach involves the transesterification of lipid feedstocks using immobilized lipases. For example, biodiesel, a mixture of FAMEs, was produced from lard using an immobilized Candida sp. 99-125 lipase. researchgate.net The study optimized various parameters to maximize yield, providing a model for sustainable ester production.

Table 1: Optimization of Enzymatic FAME Production from Lard researchgate.net

Parameter InvestigatedOptimal ConditionResulting FAME Yield
Temperature40 °C87.4%
Solventn-hexane
Water Content20% (based on fat weight)
Methanol AdditionThree-step addition

Another green approach involves the biosynthesis of methyl ketones, which are closely related to keto-FAMEs. nih.gov Engineering metabolic pathways in microorganisms like E. coli allows for the conversion of fatty acids into specific methyl ketones. nih.govresearchgate.net This involves heterologous expression of enzymes like fatty acid synthases (FAS), thioesterases, and decarboxylases. nih.govresearchgate.net While this produces methyl ketones rather than keto-FAMEs directly, it represents a powerful, renewable, and sustainable platform that could be adapted for keto-FAME production.

Chemoenzymatic systems also offer a sustainable route. For instance, α-linolenic acid monoglyceride has been synthesized from vegetable oils using Sn-1,3-specific lipases, followed by filtration and molecular distillation. mdpi.com Similarly, polyoxometalate (POM) catalysts have been used for the aerobic oxidative cleavage of alkenes, which can be applied to unsaturated fatty acid derivatives to selectively produce ketones and aldehydes under environmentally friendly conditions. yedarnd.com

The development of these biocatalytic and green chemistry-driven methodologies is crucial for the sustainable production of this compound and other high-value keto-FAMEs, ensuring that their synthesis is both economically viable and environmentally responsible. ornl.gov

Advanced Isolation, Purification, and Structural Elucidation Techniques for Methyl 13 Oxohexadecanoate

Chromatographic Separation and Purity Assessment Methodologies

Chromatography is fundamental to isolating Methyl 13-oxohexadecanoate and assessing its purity. Gas chromatography and high-performance liquid chromatography are the principal methods employed, each offering distinct advantages for the analysis of FAMEs.

Gas chromatography (GC) is a cornerstone technique for the analysis of FAMEs due to their inherent volatility and thermal stability. gcms.cz The derivatization of fatty acids into their methyl esters increases their volatility, making them highly suitable for GC analysis. gcms.cz Capillary columns, which offer superior separation efficiency compared to older packed columns, are now standard for resolving complex FAME mixtures. gcms.cz

For the separation of saturated and unsaturated FAMEs, capillary columns with polar stationary phases, such as those coated with polyethylene (B3416737) glycol (e.g., Carbowax-type phases like DB-WAX or Omegawax), are frequently utilized. gcms.czcustoms.go.jpsigmaaldrich.com The separation is based on both the boiling point and the polarity of the compounds. Temperature programming, where the column temperature is gradually increased during the analysis, is a common practice that allows for the efficient elution of a wide range of compounds with varying boiling points. customs.go.jp The separated components are typically detected using a Flame Ionization Detector (FID), which provides a quantitative response. internationaloliveoil.org

Table 1: Typical Gas Chromatography (GC) Conditions for FAME Analysis

Parameter Typical Setting Purpose
Column Capillary column (e.g., 30m x 0.25mm I.D.) Provides high-resolution separation of components.
Stationary Phase Polyethylene glycol (e.g., Omegawax, DB-WAX) Polar phase that effectively separates FAMEs based on chain length and unsaturation.
Carrier Gas Helium or Hydrogen Mobile phase that carries the sample through the column; hydrogen can allow for faster analysis times. internationaloliveoil.orgthermofisher.com
Injector Split/Splitless Introduces a small, precise volume of the sample onto the column.
Oven Program Temperature gradient (e.g., 150°C to 250°C) Ensures elution of both more volatile and less volatile compounds in a single run. customs.go.jp
Detector Flame Ionization Detector (FID) Provides high sensitivity and a linear response for quantifying hydrocarbons. internationaloliveoil.org

High-performance liquid chromatography (HPLC) is another powerful tool, particularly for separating compounds that may not be suitable for the high temperatures of GC or for resolving highly complex mixtures. upce.cz Reversed-phase HPLC (RP-HPLC) is the most common mode used for lipid analysis. upce.cz

In RP-HPLC, a nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica, is used with a polar mobile phase. imrpress.com Separation is achieved based on the hydrophobic interactions of the analytes with the stationary phase. For FAMEs, a gradient elution is often employed, where the composition of the mobile phase is changed over time. upce.cz A typical gradient might start with a higher polarity solvent mixture (e.g., acetonitrile/water) and gradually transition to a lower polarity mixture (e.g., acetonitrile/isopropanol/hexane) to elute the more nonpolar, longer-chain FAMEs. upce.cz Detection can be achieved using a UV detector (at low wavelengths like 205 nm) or, more powerfully, by coupling the HPLC system to a mass spectrometer (HPLC-MS). upce.cz

Table 2: Typical High-Performance Liquid Chromatography (HPLC) Conditions for FAME Analysis

Parameter Typical Setting Purpose
Column Reversed-Phase C18 (e.g., 150 mm x 2.1 mm) Nonpolar stationary phase separates molecules based on hydrophobicity. imrpress.com
Mobile Phase Gradient of polar solvents (e.g., Acetonitrile, Water, Isopropanol) Allows for the separation of a wide range of compounds with different polarities in a single analysis. upce.cz
Flow Rate 0.2 - 1.0 mL/min Controls the speed of the separation and influences resolution.
Detector UV (205 nm), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) UV detection is common, but MS provides structural information and higher specificity. upce.cz

Spectroscopic Characterization for Molecular Architecture and Functional Group Assignment

Once this compound has been isolated and purified, its molecular structure must be unequivocally confirmed. This is accomplished through a combination of spectroscopic techniques, each providing unique and complementary information about the molecule's architecture and the functional groups it contains.

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon skeleton and the chemical environment of each proton.

¹H NMR: The proton NMR spectrum of this compound would display characteristic signals corresponding to its distinct proton environments. The methyl ester group (-OCH₃) would produce a sharp singlet at approximately 3.6-3.7 ppm. frontiersin.orgiomcworld.com The protons on the carbons adjacent (alpha) to the ketone at C-12 and C-14 would appear as triplets around 2.4-2.7 ppm. The methylene (B1212753) protons at C-2, alpha to the ester carbonyl, would also be a triplet, typically around 2.3 ppm. The long aliphatic chain would generate a large, complex multiplet in the 1.2-1.6 ppm region, while the terminal methyl group at C-16 would appear as a triplet around 0.9 ppm. frontiersin.org

¹³C NMR: The carbon NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical nature. docbrown.info For this compound, 17 distinct carbon signals would be expected. The carbonyl carbon of the ketone group (C-13) would be the most downfield signal, typically appearing above 200 ppm (e.g., ~208-211 ppm). The ester carbonyl carbon (C-1) would resonate around 174 ppm. iomcworld.comvaia.com The methoxy (B1213986) carbon (-OCH₃) would be found near 51-52 ppm. vaia.com The alpha-carbons to the ketone (C-12, C-14) and the ester (C-2) would appear in the 30-45 ppm range. The remaining methylene carbons of the long chain would produce a series of signals between approximately 22 and 35 ppm, and the terminal methyl carbon (C-16) would be the most upfield signal at around 14 ppm. jmchemsci.com

Table 3: Predicted NMR Chemical Shifts (δ) for this compound

Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm)
C-1 (=O) - ~174
-O-CH₃ ~3.7 (s, 3H) ~52
C-2 (-CH₂-) ~2.3 (t, 2H) ~34
C-3 to C-11 (-CH₂-) ~1.2-1.6 (m) ~22-30
C-12 (-CH₂-) ~2.5 (t, 2H) ~43
C-13 (=O) - ~210
C-14 (-CH₂-) ~2.5 (t, 2H) ~43
C-15 (-CH₂-) ~1.5 (m, 2H) ~24
C-16 (-CH₃) ~0.9 (t, 3H) ~14

s = singlet, t = triplet, m = multiplet

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. savemyexams.com It is often coupled with GC (GC-MS) for the simultaneous separation and identification of components in a mixture. japsonline.com

Ionization Methods: Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. acdlabs.com This fragmentation pattern serves as a molecular fingerprint. acdlabs.com Soft ionization techniques like Electrospray Ionization (ESI) or Field Ionization (FI) are "softer," typically leaving the molecular ion intact with minimal fragmentation, which is useful for confirming the molecular weight. jeol.com The molecular ion [M]⁺ for this compound (C₁₇H₃₂O₃) would be observed at a mass-to-charge ratio (m/z) of 284.

Fragmentation Pattern: In EI-MS, FAMEs undergo characteristic fragmentation. A prominent fragmentation for methyl esters is the McLafferty rearrangement, which typically produces a base peak at m/z 74. iomcworld.com Other common fragments result from the cleavage of bonds adjacent to the carbonyl groups. libretexts.org For this compound, key fragmentations would include the loss of the methoxy group (•OCH₃, m/z 31) to give an ion at m/z 253, and the loss of the methoxycarbonyl group (•COOCH₃, m/z 59) to give an ion at m/z 225. Cleavage on either side of the ketone at C-13 would also produce diagnostic fragment ions.

Table 4: Expected Mass Spectrometry Fragments for this compound (EI-MS)

m/z Proposed Fragment Fragmentation Pathway
284 [C₁₇H₃₂O₃]⁺ Molecular Ion [M]⁺
253 [M - OCH₃]⁺ Loss of the methoxy radical from the ester.
225 [M - COOCH₃]⁺ Loss of the methoxycarbonyl radical.
74 [C₃H₆O₂]⁺ Product of McLafferty rearrangement, characteristic of methyl esters. iomcworld.com
55 [C₃H₃O]⁺ or [C₄H₇]⁺ Cleavage at the keto group.

Infrared (IR) spectroscopy is an effective technique for identifying the presence of specific functional groups within a molecule. vscht.cz The spectrum of this compound would be dominated by absorptions from its two carbonyl groups and the ester C-O bonds.

The key diagnostic feature would be two distinct carbonyl (C=O) stretching bands. The ester carbonyl stretch typically appears at a higher wavenumber, in the range of 1735-1750 cm⁻¹. orgchemboulder.com The ketone carbonyl stretch appears at a slightly lower wavenumber, generally around 1715-1725 cm⁻¹. uobabylon.edu.iq The presence of two separate peaks in this region is strong evidence for the two different carbonyl environments. Additionally, strong, characteristic C-O stretching bands for the ester group would be visible in the fingerprint region, typically as two or more absorptions between 1300 and 1000 cm⁻¹. orgchemboulder.comspectroscopyonline.com The C-H stretching vibrations of the long alkyl chain would be observed as strong peaks just below 3000 cm⁻¹.

Table 5: Characteristic Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibration Type
~2925, ~2855 C-H (Alkyl) Stretching
~1740 C=O (Ester) Stretching orgchemboulder.com
~1715 C=O (Ketone) Stretching uobabylon.edu.iq
~1465 C-H (Methylene) Bending (Scissoring)
~1250-1170 C-O (Ester) Asymmetric Stretching spectroscopyonline.com
~1150-1000 C-O (Ester) Symmetric Stretching uobabylon.edu.iq

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems and Purity Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for the structural elucidation and purity assessment of organic compounds, including this compound. This method measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, can provide key information about the electronic structure of the analyte.

For molecules containing carbonyl groups (C=O) such as ketones and esters, UV-Vis spectroscopy can detect electronic transitions. masterorganicchemistry.com Simple, non-conjugated ketones and aldehydes typically exhibit two main types of transitions: π → π* and n → π. The π → π transition is generally strong but often occurs at wavelengths below the typical detection range of standard UV-Vis spectrophotometers (<200 nm). jove.com

The n → π* transition, involving the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group, is significantly weaker but occurs at longer, more readily observable wavelengths, typically in the range of 270-300 nm. masterorganicchemistry.commasterorganicchemistry.com For instance, 2-butanone (B6335102) shows a characteristic absorbance maximum (λmax) around 277 nm. masterorganicchemistry.com The position of this absorption peak for fatty acid methyl esters is often observed around 270 nm. pjoes.com

In the case of this compound, the structure consists of a saturated long-chain methyl ester with an isolated ketone functional group. Due to the absence of a conjugated π-electron system, a strong π → π* absorption in the typical UV range is not expected. However, the presence of the carbonyl group from the ketone at the C-13 position allows for a weak n → π* transition. This would be expected to produce a weak absorption band in the region of 270-300 nm. The ester carbonyl group at C-1 also has non-bonding electrons and a π-system, but its n → π* transition is generally at a shorter wavelength and may be masked or overlap with the ketone's absorption.

The intensity of the n → π* absorption is characteristically low, with molar absorptivity (ε) values typically between 10 and 100 L·mol⁻¹·cm⁻¹. msu.edu This is because the transition is electronically "forbidden," meaning it has a low probability of occurring. jove.com Despite its low intensity, the presence of this band can serve as a diagnostic indicator for the carbonyl functionality within the molecule.

UV-Vis spectroscopy also serves as a tool for purity analysis. The presence of impurities, particularly those containing conjugated systems, can be readily detected. iscientific.org Conjugated impurities would exhibit strong absorptions at longer wavelengths, which would be absent in the spectrum of pure, non-conjugated this compound. For example, if the sample were contaminated with α,β-unsaturated ketones or polyenes, these would give rise to intense absorption bands that could easily be distinguished from the weak n → π* band of the target compound. utoronto.ca The intensity of these impurity peaks can be used to quantify their concentration, as absorbance is proportional to the concentration of the absorbing species according to the Beer-Lambert law. upi.edu

Kinetic studies of reactions involving keto esters, such as hydrolysis, can also be monitored using UV-Vis spectrophotometry by observing the change in absorbance at a specific wavelength over time. asianpubs.org

The choice of solvent is critical in UV-Vis spectroscopy as solvents themselves can absorb in the UV region. Solvents like ethanol (B145695) and hexane (B92381) are commonly used as they have low UV cutoff wavelengths. bspublications.net The polarity of the solvent can also influence the position of the n → π* absorption band.

Interactive Data Table: Typical UV-Vis Absorption Data for Relevant Functional Groups

Functional GroupChromophoreTransitionTypical λmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
Isolated KetoneC=On → π270 - 30010 - 100
Isolated EsterC=On → π~205 - 215~50
Conjugated DieneC=C-C=Cπ → π215 - 25010,000 - 20,000
α,β-Unsaturated KetoneC=C-C=Oπ → π210 - 25010,000 - 20,000
α,β-Unsaturated KetoneC=C-C=On → π*310 - 33050 - 100

This table presents generalized data for educational purposes. Actual values for specific molecules may vary.

Quantitative Analytical Methodologies for Methyl 13 Oxohexadecanoate and Analogues

Gas Chromatography-Mass Spectrometry (GC-MS) for Precision Quantification in Research Samples

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the precise quantification of fatty acid methyl esters (FAMEs), including oxo-FAMEs like Methyl 13-oxohexadecanoate. ntnu.nogcms.cz This method is favored for its high resolution, sensitivity, and the ability to provide structural information, which is essential for the unambiguous identification of analytes. nih.gov

The typical workflow for GC-MS analysis involves the extraction of lipids from a sample, followed by a derivatization step to convert fatty acids into their more volatile methyl esters. gcms.cznih.gov This process, often achieved through transesterification, is critical for ensuring the compounds are suitable for gas chromatography. unibuc.ro The resulting FAMEs are then separated on a capillary column based on their boiling points and polarity before being detected by a mass spectrometer. gcms.czcsic.es The mass spectrometer ionizes the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing both quantitative data and a mass spectrum that can be used for structural elucidation. nih.govphytojournal.com

For quantitative analysis, a selective ion monitoring (SIM) mode is often employed. In SIM, the mass spectrometer is set to detect only specific ions characteristic of the analyte of interest, which significantly enhances sensitivity and reduces background noise. ntnu.nonih.gov The use of internal standards, particularly isotopically labeled versions of the analyte, is a common practice to ensure accuracy and correct for any sample loss during preparation and analysis. nih.govnih.gov

Recent advancements in GC-MS technology, such as the development of fast GC methods, have significantly reduced analysis times, allowing for higher sample throughput. nih.govnih.gov Optimized GC oven programs and column pressures can achieve baseline separation of numerous FAMEs in a short period. ntnu.no

Table 1: Key Parameters in a Typical GC-MS Method for FAME Analysis

ParameterDescriptionTypical Value/Condition
Column A capillary column with a polar stationary phase is often used for FAME separation.e.g., DB-FastFAME, Rt-2560
Injection Mode Splitless or split injection is used depending on the sample concentration.Splitless for trace analysis
Carrier Gas Helium is a commonly used carrier gas.Flow rate of ~1 mL/min
Oven Program A temperature gradient is programmed to separate FAMEs with different volatilities.e.g., Initial temp 70°C, ramp to 220°C
Ionization Mode Electron Ionization (EI) is the most common method for FAME analysis.70 eV
Detection Mode Selective Ion Monitoring (SIM) is used for targeted quantification.Specific m/z values for each analyte

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Profiling of Complex Lipidomes

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and versatile technique for the quantitative analysis of lipids, including oxo-FAMEs, within complex biological matrices. nih.govrsc.org Unlike GC-MS, LC-MS does not always require derivatization, allowing for the analysis of a wider range of lipid species in their native form. nih.gov This is particularly advantageous for profiling entire lipidomes, where different classes of lipids with varying polarities and volatilities are present. researchgate.net

In an LC-MS workflow, lipids are first separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), which offers higher resolution and faster analysis times. docksci.com The separation can be based on normal-phase, reversed-phase, or hydrophilic interaction chromatography, depending on the specific lipid classes being targeted. nih.govsemanticscholar.org Following separation, the analytes are introduced into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). chromatographyonline.com

Tandem mass spectrometry (MS/MS) is frequently employed in LC-MS-based lipidomics for enhanced selectivity and structural confirmation. nih.gov In a targeted approach, such as multiple reaction monitoring (MRM), specific precursor-to-product ion transitions for each analyte are monitored, providing a high degree of specificity and sensitivity. nih.gov This allows for the accurate quantification of low-abundance lipids in complex mixtures. High-resolution mass spectrometry (HRMS) can also be used to provide accurate mass measurements, further aiding in the identification of unknown lipids. nih.gov

The application of LC-MS in lipidomics allows for the comprehensive and quantitative evaluation of a large number of lipid species, including oxylipins, which are products of fatty acid oxidation. nih.govresearchgate.net

Table 2: Comparison of GC-MS and LC-MS for Oxo-FAME Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Derivatization Generally required (transesterification to FAMEs)Often not required
Volatility Requirement Analytes must be volatile and thermally stableSuitable for a wider range of polarities and volatilities
Separation Principle Based on boiling point and polarity in the gas phaseBased on partitioning between a liquid mobile phase and a solid stationary phase
Ionization Techniques Primarily Electron Ionization (EI)Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)
Typical Analytes Volatile and semi-volatile compounds, FAMEsBroad range of lipids, including intact complex lipids and oxylipins
Strengths High resolution, established libraries for identificationVersatility, suitable for complex mixtures and non-volatile compounds

Application of Stable Isotope Tracers (e.g., 13C-labeling) for Metabolic Flux Analysis

Stable isotope tracers, particularly those labeled with Carbon-13 (¹³C), are invaluable tools for investigating the metabolic fate of this compound and other fatty acids. creative-proteomics.com Metabolic flux analysis (MFA) using ¹³C-labeled substrates allows researchers to trace the movement of carbon atoms through metabolic pathways, providing a quantitative measure of the rates of metabolic reactions. 13cflux.netnih.gov

In a typical ¹³C-MFA experiment, cells or organisms are supplied with a substrate, such as glucose or a fatty acid, that has been enriched with ¹³C at specific atomic positions. youtube.com As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. researchgate.net The distribution of these isotopes in the metabolites, known as isotopomer distributions, is then measured using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. ox.ac.uk

By analyzing the patterns of ¹³C enrichment in key metabolites, it is possible to deduce the relative activities of different metabolic pathways. nih.gov For instance, by providing ¹³C-labeled hexadecanoic acid, one could track its conversion to this compound and other downstream products, thereby quantifying the flux through the corresponding oxidative pathways. The choice of the isotopic tracer is critical and can be optimized to provide the most precise estimates for specific pathways of interest. researchgate.netnih.govsemanticscholar.org For example, uniformly labeled glutamine ([U-¹³C₅]glutamine) is often preferred for analyzing the tricarboxylic acid (TCA) cycle. nih.govmit.edu

¹³C-MFA provides a dynamic view of metabolism that cannot be obtained from static measurements of metabolite concentrations alone. 13cflux.net It is a powerful technique for understanding how metabolic networks are regulated and how they respond to various physiological or pathological conditions.

Development of Automated and High-Throughput Analytical Platforms for Oxo-FAME Analysis

The increasing demand for large-scale lipidomic studies has driven the development of automated and high-throughput analytical platforms for the analysis of FAMEs, including oxo-FAMEs. nih.gov These platforms aim to increase sample throughput, reduce manual labor, and improve the reproducibility of results. nih.gov

Automation can be incorporated at various stages of the analytical workflow, from sample preparation to data analysis. researchgate.net Robotic systems are now available to perform tasks such as lipid extraction, derivatization, and sample transfer to analytical instruments. nih.govresearchgate.net For instance, robotic transesterification procedures have been developed that can prepare hundreds of samples per day for GC-MS analysis. nih.gov These automated sample preparation methods often use smaller solvent volumes and 96-well plate formats to increase efficiency. researchgate.net

In terms of analytical instrumentation, the development of fast GC and UHPLC methods has significantly reduced run times, allowing for the analysis of more samples in a given period. nih.govhelsinki.fi When coupled with mass spectrometry, these rapid separation techniques can generate vast amounts of data. To handle this data, automated data processing workflows have been created. researchgate.netresearchgate.net These software solutions can automatically identify and quantify lipids from complex LC-MS or GC-MS datasets, greatly reducing the time required for data analysis. researchgate.net

The combination of automated sample preparation, rapid analytical methods, and sophisticated data analysis software makes high-throughput lipidomics feasible for applications in biology, biotechnology, and medicine. researchgate.netnih.govmdpi.com

Biological and Ecological Roles of Oxo Fatty Acid Methyl Esters Excluding Clinical Human Data

Involvement in Plant Defense Mechanisms and Stress Responses

Plants, being stationary, have evolved a sophisticated chemical defense system to respond to environmental stressors like pathogen attacks and physical wounding. Oxylipins, including oxo-fatty acids and their derivatives, are key players in this defense network. researchgate.net

Role as Signaling Molecules or Precursors in Plant Innate Immunity

Oxylipins are crucial signaling molecules in plant innate immunity. researchgate.netnih.gov When a plant detects a threat, it initiates a cascade of biochemical reactions, a significant one being the octadecanoid pathway. This pathway begins with the release of polyunsaturated fatty acids from plastid membranes. frontiersin.org

One of the best-characterized examples is the synthesis of jasmonates. nih.gov The pathway starts with the oxidation of α-linolenic acid by a 13-lipoxygenase (13-LOX) enzyme. frontiersin.org Subsequent enzymatic steps convert this intermediate into the pivotal oxo-fatty acid, 12-oxo-phytodienoic acid (OPDA) . nih.govfrontiersin.orgnih.govoup.com OPDA is not merely a precursor; it is a potent signaling molecule in its own right, capable of activating a distinct set of defense-related genes. nih.govnih.govfrontiersin.orgnih.gov This demonstrates that oxo-fatty acids act as primary messengers in the plant's immune response, initiating defense measures independently of their more famous derivatives. nih.govnih.gov

Cross-Talk and Modulation of Phytohormone Signaling Pathways (e.g., Jasmonate Pathway)

The signaling role of oxo-fatty acids is deeply integrated with other phytohormone pathways, creating a complex regulatory network. The jasmonate pathway is a prime example of this intricate cross-talk. OPDA is the direct precursor to Jasmonic Acid (JA) , a central phytohormone in stress response. nih.gov JA can be further metabolized into various derivatives, including the volatile compound Methyl Jasmonate (MeJA) , which acts as an airborne signal to alert neighboring plants of potential threats. mdpi.comsemanticscholar.org

The jasmonate signaling pathway, initiated by oxo-fatty acids like OPDA, does not operate in isolation. It exhibits significant interplay with other hormone pathways, such as those involving salicylic (B10762653) acid and ethylene. nih.govnih.gov For instance, MeJA is known to induce the production of other isoprenoid compounds and can modulate protein modifications, highlighting its role as a molecular switch that integrates different metabolic and signaling pathways. mdpi.com This hormonal cross-talk allows the plant to fine-tune its response, tailoring its defense strategy to the specific type of stressor it encounters, be it a chewing insect or a microbial pathogen. nih.govresearchgate.net

Anti-Microbial Activity of Oxygenated Fatty Acid Derivatives in Plant Pathosystems

Beyond their role in signaling, oxygenated fatty acid derivatives can exhibit direct anti-microbial properties. nih.gov Free fatty acids and their esters can disrupt the cellular integrity of pathogens. nih.govresearchgate.net Their primary mode of action is often the destabilization of the bacterial cell membrane, which can lead to the leakage of cellular contents, disruption of the electron transport chain, and ultimately, cell death. nih.govresearchgate.net

Research has shown that various fatty acids and their esters possess activity against a range of plant pathogens. openalex.org For example, certain esterified compounds, such as arabidopside E, which contains OPDA, accumulate during defense reactions and can inhibit bacterial growth in vitro. nih.gov The antimicrobial efficacy can depend on the structure of the fatty acid, including chain length and the degree of unsaturation. nih.gov

Table 1: Documented Antimicrobial Activity of Fatty Acid Derivatives

Compound/Extract SourceTarget Microorganism(s)Observed EffectReference
Hexadecanoic acid, methyl esterStaphylococcus aureus, Pseudomonas aeruginosa, Klebsiella pneumoniaeAntibacterial activity mdpi.com
Defatted seed extracts (various plants)Aspergillus niger, Aspergillus fumigates, Penicellium marneffeiAntifungal activity with strong inhibition zones orientjchem.org
Defatted seed extracts (various plants)Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosaAntibacterial activity with MIC values of 150-500 µg/ml orientjchem.org
Arabidopside E (containing OPDA)Bacterial pathogensInhibits bacterial growth in vitro nih.gov

Participation in Inter-organismal Chemical Communication and Semiochemical Roles (Non-Human)

Fatty acid derivatives, including methyl esters, can act as semiochemicals—chemicals that convey information between organisms. In the context of plant-insect interactions, these compounds play multifaceted roles. For instance, volatile oxylipins like MeJA can act as airborne signals that not only prime defenses in neighboring plants but also attract predators of the herbivores attacking the plant, a form of indirect defense. mdpi.comfrontiersin.org

Furthermore, fatty acid methyl esters are components of insect pheromones used for mating disruption. nih.gov They can also influence insect behavior directly. Studies on the crop pest Helicoverpa armigera have shown that fatty acid methyl esters, including oleic and linoleic acid derivatives found in plant seed oil, exhibit growth-inhibitory and pesticidal activity. 59.160.153 When ingested, plant-derived jasmonic acid can trigger detoxification pathways in insects like the corn earworm (Helicoverpa zea), indicating that insects have evolved to "eavesdrop" on plant defense signals. mdpi.com

Role in Microbial Metabolism and Host-Microbe Interactions

Fatty acid esters and their parent compounds are significant in the metabolic interplay between hosts and microbes. Gut microbiota, for example, produce short-chain fatty acids from dietary fiber, which act as crucial signaling molecules between the microbes and the host. nih.gov

In the context of microbial metabolism, many microorganisms can utilize fatty acids as a carbon and energy source. gerli.com Some bacteria possess enzymes that can produce oxo-fatty acids from precursors like oleic acid. nih.gov Fatty acid methyl ester (FAME) profiles are so distinct among different microbial species that they are used as a "fingerprint" for microbial identification and characterization. researchgate.netwikipedia.org In host-pathogen interactions, free fatty acids released by the host can act as a defense mechanism by targeting bacterial cell membranes. frontiersin.org Conversely, microbes can also produce lipids that modulate the host's immune response and metabolic profile. frontiersin.org Fatty acid esters can contribute to gut health by maintaining a healthy balance of bacteria, partly through their antimicrobial properties against pathogens. feedandadditive.com

Cellular Metabolism Research in Non-Clinical Models

The study of oxo-fatty acid methyl esters in non-clinical models, such as cell cultures, provides insight into their fundamental biochemical activities. While direct metabolic studies on Methyl 13-oxohexadecanoate are not widely available, research on related compounds offers valuable information.

For instance, studies using rat lung membranes have demonstrated the enzymatic synthesis of fatty acid methyl esters from free fatty acids and S-adenosylmethionine, indicating a specific metabolic pathway for their production in animal cells. nih.gov In the field of microbial biotechnology, fatty acid metabolism is being engineered in microorganisms to produce biofuels and chemicals, including fatty acid methyl esters (biodiesel). nih.gov This research involves elucidating and manipulating the metabolic pathways that produce these esters.

Table 2: Examples of Cellular Metabolism Research on Fatty Acid Derivatives

Compound ClassNon-Clinical ModelResearch FocusKey FindingReference
Fatty Acid Methyl Esters (FAMEs)Rat lung membranesBiosynthesisDemonstrated enzymatic transfer of methyl groups from S-adenosylmethionine to free fatty acids to form FAMEs. nih.gov
Fatty AcidsEngineered Microbes (e.g., E. coli)Metabolic EngineeringMicrobial pathways can be engineered to convert renewable feedstocks into fatty acid-derived products like FAMEs (biodiesel). nih.gov
Oxo-fatty acidsVarious microorganismsMicrobial ProductionCertain bacteria can convert oleic acid into 10-hydroxystearic acid and 10-oxostearic acid. nih.gov

Modulation of Lipid Metabolism Pathways in Cellular Systems (e.g., Myotubes, Fish Liver)

There is currently a lack of specific research data on the direct effects of this compound on the modulation of lipid metabolism pathways in cellular systems such as myotubes or fish liver. While studies on other fatty acid methyl esters have demonstrated influences on lipid synthesis and breakdown, specific findings for this compound are not presently documented.

Influence on Energy Homeostasis and Substrate Utilization at the Cellular Level

Detailed investigations into the influence of this compound on energy homeostasis and substrate utilization at the cellular level have not been found in the available scientific literature. The precise impact of this specific oxo-fatty acid methyl ester on cellular energy balance, including its potential role as an energy substrate or a signaling molecule in energy pathways, remains an area for future research.

Impact on Gene Expression Profiles Associated with Metabolic Processes (e.g., PDK4, PPARs)

Specific studies examining the impact of this compound on the expression of genes associated with metabolic processes, such as Pyruvate Dehydrogenase Kinase 4 (PDK4) and Peroxisome Proliferator-Activated Receptors (PPARs), are not available. Research on other fatty acid derivatives has shown significant regulatory effects on these genes, which are crucial for metabolic control, but similar data for this compound is absent.

Fatty Acid Catabolism and Anabolism in Model Organisms

Information regarding the specific role of this compound in fatty acid catabolism (breakdown) and anabolism (synthesis) in model organisms is not detailed in the existing body of scientific research. While its structure suggests potential involvement in fatty acid metabolic pathways, experimental evidence from model organisms to confirm and characterize this role is not currently available.

Biosynthetic Pathways and Metabolic Fate of Oxo Fatty Acid Methyl Esters Excluding Human Metabolism

Proposed Enzymatic Pathways for Endogenous Oxo-Fatty Acid Methyl Ester Formation

The endogenous synthesis of Keto-FAMEs is a multi-step process involving several key enzyme families. While direct pathways for Methyl 13-oxohexadecanoate are not extensively detailed, the formation can be inferred from known fatty acid modification mechanisms. The initial step is often the esterification of the fatty acid's carboxyl group with methanol (B129727), a reaction that can be catalyzed by lipase (B570770) enzymes. nih.govnih.gov In some bacteria, such as Mycobacterium species, the synthesis of FAMEs occurs via carboxyl group alkylation. nih.govresearchgate.net

The introduction of the ketone group at the 13th carbon of a hexadecanoate (B85987) chain is an oxidative process. Two primary enzymatic routes are proposed for this type of functionalization:

Cytochrome P450 Monooxygenase Systems: These enzymes are known to hydroxylate fatty acids at various positions, including sub-terminal carbons. A P450 enzyme could first introduce a hydroxyl group at the C-13 position of methyl hexadecanoate. A subsequent oxidation of this alcohol group by an alcohol dehydrogenase would yield the 13-oxo group. rwth-aachen.de Engineered whole-cell catalysts using P450 BM3 monooxygenase and alcohol dehydrogenases have demonstrated the production of β-oxo fatty acid methyl esters from FAME substrates, showcasing the viability of this coupled cascade reaction. rwth-aachen.de

Lipoxygenase Pathways: Lipoxygenases can introduce hydroperoxide groups into polyunsaturated fatty acids. gerli.com These hydroperoxides are unstable and can be enzymatically converted into various oxylipins, including hydroxy and oxo fatty acids. gerli.com While typically associated with unsaturated fatty acids, related oxidative mechanisms could act on saturated chains under specific conditions.

The ω-oxidation pathway is another relevant process, where the terminal methyl group of a fatty acid is oxidized. nih.gov While this pathway typically leads to dicarboxylic acids, the enzymes involved, particularly P450s, are capable of hydroxylating the terminal and sub-terminal carbons, providing the necessary precursor for a ketone group. nih.gov

Enzyme Class Proposed Role in Keto-FAME Formation Example Organism/System
Lipase Catalyzes the esterification of fatty acids with methanol to form FAMEs.Candida antarctica, Thermomyces lanuginosus nih.gov
P450 Monooxygenase Hydroxylation of the fatty acid chain at a specific carbon (e.g., C-13).Engineered E. coli rwth-aachen.de
Alcohol Dehydrogenase Oxidation of the hydroxylated intermediate to a ketone group.Engineered E. coli rwth-aachen.de
Lipoxygenase Formation of hydroperoxide precursors that can be converted to oxo-fatty acids.Plants, Algae, Fungi gerli.com

Precursor Molecules and Metabolic Intermediates in Biological Systems

The biosynthesis of this compound originates from fundamental building blocks within lipid metabolism. The primary precursor is hexadecanoic acid (palmitic acid), one of the most common saturated fatty acids in nature.

Key Precursors and Intermediates:

Hexadecanoic Acid (Palmitic Acid): The foundational 16-carbon fatty acid chain.

Hexadecanoyl-CoA: An activated form of palmitic acid, created by acyl-CoA synthetases. This is a central intermediate in most fatty acid metabolic pathways. wikipedia.org

Methyl Hexadecanoate (Methyl Palmitate): Formed by the esterification of hexadecanoic acid. It can serve as a direct substrate for oxidation. rwth-aachen.de

Methyl 13-hydroxyhexadecanoate: The direct precursor to this compound. This hydroxylated intermediate is formed by the action of enzymes like P450 monooxygenases. The subsequent oxidation of this alcohol yields the final keto-FAME.

The metabolic pathways involve the participation of free intermediates rather than a single, uninterrupted degradation by a multienzyme complex. nih.gov Studies on the oxidation of other fatty acids have identified intermediates such as 3-hydroxyacyl-CoA compounds, demonstrating the stepwise nature of these metabolic conversions. nih.gov

Degradation Pathways and Biotransformation of Keto-FAMEs in Non-Human Organisms

Keto-FAMEs, like other fatty acids, are primarily degraded through the β-oxidation pathway to generate energy. nih.gov This process occurs within the mitochondria and peroxisomes of eukaryotic cells and in the cytoplasm of bacteria. The pathway systematically shortens the fatty acyl-CoA chain by two carbons per cycle, producing acetyl-CoA, FADH₂, and NADH.

For this compound, the degradation would proceed as follows:

Activation: The methyl ester is first hydrolyzed to free 13-oxohexadecanoic acid, which is then activated to 13-oxohexadecanoyl-CoA.

β-Oxidation Cycles: The 13-oxohexadecanoyl-CoA molecule enters the β-oxidation spiral. The process repeats, cleaving off acetyl-CoA units.

Metabolism of the Keto Group: As the chain shortens, the ketone group at the original C-13 position will eventually be near the reactive thioester end of the molecule and will be processed by the β-oxidation enzymes. For instance, after several cycles, the molecule would become a shorter-chain 3-oxoacyl-CoA, which is a standard intermediate in the final step of each β-oxidation cycle.

In some cases, if β-oxidation is blocked, alternative pathways like ω-oxidation can be utilized. nih.gov Organisms like Pseudomonas resinovorans are capable of metabolizing modified fatty acids, such as 13-methyltetradecanoic acid, breaking them down via β-oxidation into shorter hydroxy-acid monomers that are then used to synthesize polyhydroxyalkanoates (PHAs). nih.gov This demonstrates a clear biotransformation route for long-chain fatty acids with modifications near the methyl end.

Pathway Description End Products
β-Oxidation Primary degradation pathway for fatty acids. A four-step cycle shortens the acyl-CoA chain by two carbons.Acetyl-CoA, FADH₂, NADH
ω-Oxidation An alternative pathway that oxidizes the terminal methyl group. It is often used for fatty acids that cannot undergo β-oxidation.Dicarboxylic acids, shorter-chain fatty acids
Biotransformation Conversion into other valuable compounds, such as monomers for biopolymer synthesis.Polyhydroxyalkanoates (PHAs)

Ecological Cycling and Environmental Fate Considerations

Fatty acid methyl esters are naturally occurring compounds and significant components of the biosphere. They are found as components of microbial cell lipids and are naturally produced by some organisms like microalgae. researchgate.netwikipedia.org

The primary route for the introduction of FAMEs into the environment by human activity is through the use of biodiesel, which consists mainly of these molecules. wikipedia.org Their environmental fate is largely determined by microbial degradation. Soil and aquatic microorganisms, particularly bacteria of the genera Pseudomonas and Bacillus, are capable of using FAMEs as a carbon and energy source. mdpi.com

The degradation in the environment mirrors the cellular metabolic pathways, primarily β-oxidation. The ester bond is first cleaved by lipase or esterase enzymes, releasing the fatty acid and methanol, both of which are readily metabolized. The presence of an oxo group on the fatty acid chain, as in this compound, does not typically prevent degradation, as microorganisms possess a versatile array of oxidative enzymes.

Studies on the biodegradation of complex hydrocarbons like polyethylene (B3416737) have shown that microbial consortia can break them down into a variety of oxidized byproducts, including alkanes, aldehydes, and carboxylic acids. mdpi.com This metabolic versatility suggests that a keto-FAME like this compound would be effectively mineralized in most aerobic environments, contributing to the natural carbon cycle.

Challenges and Future Directions in Methyl 13 Oxohexadecanoate Research

Advancements in High-Resolution Analytical Methodologies for Isomer Differentiation and Trace Analysis

A primary challenge in lipidomics is the accurate identification and quantification of lipid isomers, which can have distinct biological functions. The immense structural homology among lipids means that many compounds are isobaric (same nominal mass) and isomeric, complicating analysis. nih.gov Failure to separate these compounds can lead to incomplete or inaccurate chemical identifications. nih.gov Future research must focus on developing and refining high-resolution analytical techniques capable of differentiating structural isomers of Methyl 13-oxohexadecanoate from other oxo-FAMEs and detecting them at trace concentrations in complex biological matrices.

Recent developments in mass spectrometry (MS) are at the forefront of this effort. Techniques such as ozone-induced dissociation (OzID), ultraviolet photodissociation (UVPD), and electron-induced dissociation (EID) provide detailed structural information by targeting specific chemical features, such as the position of double bonds or other functional groups. acs.org Coupling these advanced MS techniques with separation methods like gas chromatography (GC) or supercritical fluid chromatography (SFC) can further enhance resolution. researchgate.netmdpi.com For instance, polar stationary phases in GC columns allow for the separation of fatty acids based on chain length and degree of unsaturation, which is critical for isomer differentiation. researchgate.net

Table 1: Advanced Analytical Techniques for Oxo-FAME Analysis

Technique Principle Application for Isomer Differentiation & Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their interaction with a stationary phase before detection by MS. A well-established method for FAME analysis, capable of separating isomers with appropriate column selection and method development. researchgate.net
Ozone-Induced Dissociation (OzID) Gas-phase ozonolysis within the mass spectrometer cleaves carbon-carbon double bonds, producing diagnostic fragment ions that reveal the original bond position. Highly effective for determining the position of the oxo-group and any unsaturation in the fatty acid chain. acs.org
Ultraviolet Photodissociation (UVPD) Utilizes high-energy photons (e.g., 193 nm) to induce fragmentation, often yielding unique fragments not observed with conventional collision-induced dissociation (CID). acs.org Can provide complementary structural information for unambiguous identification of isomers. acs.org
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Separates ions in the gas phase based on their size, shape, and charge before MS analysis. Offers an additional dimension of separation, allowing for the differentiation of isomers that may be indistinguishable by MS alone.
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) Uses a supercritical fluid (e.g., CO2) as the mobile phase for chromatographic separation. Provides high-resolution separation of complex lipid mixtures with advantages in speed and efficiency. mdpi.com

Future work should aim to integrate these methodologies into robust workflows for the routine analysis of oxo-FAMEs in diverse biological samples.

Elucidation of Novel Biological and Ecological Roles in Underexplored Non-Human Systems

The biological significance of most oxo-FAMEs, including this compound, remains largely unknown, particularly in non-human systems. Fatty acids and their derivatives are known to be crucial for energy storage, membrane structure, and cell signaling. mdpi.com While FAMEs are well-known as components of biodiesel and have been studied for microbial fingerprinting, their specific endogenous roles are less clear. wikipedia.org Research is needed to explore the function of this compound as a potential signaling molecule, metabolic intermediate, or pheromone in insects, plants, marine organisms, and microbial communities. Investigating its presence and concentration changes in response to environmental stimuli or during different developmental stages could provide clues to its function.

Characterization of Biosynthetic Enzyme Systems and Genetic Regulation Governing Oxo-FAME Production

Understanding how this compound is produced in nature is fundamental to manipulating its levels and elucidating its biological role. The biosynthesis of fatty acids is a highly conserved process that begins with acetyl-CoA and involves iterative cycles of condensation and reduction. nih.govlibretexts.org The introduction of an oxo-group onto the fatty acid chain and subsequent methylation are key steps that require specific enzymatic machinery.

Enzymes such as cytochrome P450 monooxygenases are known to functionalize hydrocarbons, while specific methyltransferases can catalyze the formation of methyl esters. rwth-aachen.denih.gov For example, a whole-cell catalyst system using an engineered P450 BM3 monooxygenase and an alcohol dehydrogenase has been developed to produce β-oxo fatty acid methyl esters. rwth-aachen.de In another study, the Drosophila melanogaster Juvenile Hormone Acid O-Methyltransferase (DmJHAMT) was used in engineered E. coli to produce FAMEs directly from fatty acids. nih.gov Future research should focus on identifying and characterizing the specific oxidases, dehydrogenases, and methyltransferases responsible for producing this compound in various organisms. This involves gene discovery, enzyme purification, kinetic analysis, and elucidation of the regulatory networks that control the expression of these enzymes.

Development of Chemoenzymatic and Stereoselective Synthetic Routes

The limited commercial availability of pure this compound hinders research into its properties and functions. Developing efficient and precise synthetic routes is therefore a critical objective. Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical reactions, offer a promising strategy. researchgate.net Enzymes like lipases can be used for esterification, while other enzymes can introduce the ketone functionality with high regio- and stereoselectivity. rwth-aachen.denih.gov

For instance, enantiopure (R)-3-hydroxy-5-oxohexanoic acid esters, which are keto-ester compounds, have been synthesized using a combination of chemical and enzymatic reactions, where the selective reduction of a β-keto ester was a key step. researchgate.net A new synthesis for the related compound 13-methyl-tetradecanoic acid was achieved via a Wittig reaction. csic.esdoaj.org Future work should adapt these principles to develop a stereoselective synthesis for this compound, enabling the production of specific isomers for biological testing.

Table 2: Potential Synthetic Strategies for this compound

Strategy Description Key Advantages
Chemical Synthesis Multi-step organic synthesis using classic reactions like oxidation of a corresponding alcohol or Wittig-type reactions to build the carbon backbone. csic.es High scalability and access to a wide range of starting materials.
Enzymatic Synthesis Use of isolated enzymes (e.g., lipases, oxidases) to perform specific transformations on a precursor molecule. High selectivity (regio-, stereo-, chemo-), mild reaction conditions, and environmentally friendly. mdpi.com
Whole-Cell Biocatalysis Utilization of engineered microorganisms to convert a simple substrate into the desired product through multi-step enzymatic pathways. rwth-aachen.de Combines multiple enzymatic steps in a single pot, potentially reducing costs and simplifying purification. rwth-aachen.de
Chemoenzymatic Synthesis A hybrid approach that combines chemical steps with enzymatic transformations to leverage the advantages of both. researchgate.net Offers flexibility and efficiency by using enzymes for challenging selective steps within a traditional chemical synthesis framework. researchgate.net

Application of Systems Biology and Multi-Omics Approaches for Comprehensive Understanding of Keto-FAME Networks

To fully comprehend the role of this compound, it must be studied within the context of the entire biological system. metabolomics.se Systems biology, which integrates computational and experimental methods, provides a holistic framework for deciphering complex biological networks involving genes, proteins, and metabolites. researchcorridor.org Multi-omics approaches—combining genomics, transcriptomics, proteomics, and metabolomics (including lipidomics)—are essential for building these comprehensive network models. nih.govmdpi.com

By applying these approaches, researchers can correlate changes in the concentration of this compound with global shifts in gene expression, protein levels, and other metabolites. mdpi.com This can help identify the pathways it belongs to, its upstream regulators, and its downstream effects. nih.gov Network analysis can reveal key regulatory nodes and hubs, potentially highlighting the importance of specific enzymes or transcription factors in keto-FAME metabolism. metabolomics.seuni.lu Future studies should employ integrated multi-omics analyses in relevant model organisms to map the metabolic and signaling networks in which this compound participates, ultimately revealing its function in health and disease. mdpi.comnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.